molecular formula C17H15F2NO3 B15157727 3-(3,4-Difluorophenyl)-N-(2,4-dimethoxyphenyl)prop-2-enamide CAS No. 821004-86-8

3-(3,4-Difluorophenyl)-N-(2,4-dimethoxyphenyl)prop-2-enamide

Cat. No.: B15157727
CAS No.: 821004-86-8
M. Wt: 319.30 g/mol
InChI Key: WEJVCYXZVAIGCY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(3,4-Difluorophenyl)-N-(2,4-dimethoxyphenyl)prop-2-enamide is an organic compound that belongs to the class of enamides. Enamides are characterized by the presence of an amide group conjugated with a double bond. This compound features two aromatic rings substituted with fluorine and methoxy groups, respectively.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,4-Difluorophenyl)-N-(2,4-dimethoxyphenyl)prop-2-enamide typically involves the following steps:

    Starting Materials: The synthesis begins with 3,4-difluoroaniline and 2,4-dimethoxybenzaldehyde.

    Formation of Enamine: The aniline derivative reacts with the aldehyde to form an enamine intermediate.

    Amidation: The enamine intermediate undergoes amidation with an appropriate acylating agent to form the final product.

Industrial Production Methods

Industrial production methods for such compounds often involve large-scale batch reactions under controlled conditions. The use of catalysts, solvents, and purification techniques like recrystallization or chromatography is common to achieve high yields and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones.

    Reduction: Reduction reactions can target the double bond or the carbonyl group, resulting in saturated amides or alcohols.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, depending on the substituents and conditions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Halogenating agents, nitrating agents, or organometallic reagents.

Major Products

    Oxidation: Quinones or carboxylic acids.

    Reduction: Saturated amides or alcohols.

    Substitution: Halogenated, nitrated, or alkylated derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its therapeutic potential in treating diseases.

    Industry: Utilized in the development of new materials or as intermediates in chemical manufacturing.

Mechanism of Action

The mechanism of action of 3-(3,4-Difluorophenyl)-N-(2,4-dimethoxyphenyl)prop-2-enamide depends on its specific interactions with molecular targets. It may act by binding to enzymes or receptors, altering their activity and affecting cellular pathways. The exact molecular targets and pathways would require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

  • 3-(3,4-Dichlorophenyl)-N-(2,4-dimethoxyphenyl)prop-2-enamide
  • 3-(3,4-Dimethylphenyl)-N-(2,4-dimethoxyphenyl)prop-2-enamide
  • 3-(3,4-Dimethoxyphenyl)-N-(2,4-dimethoxyphenyl)prop-2-enamide

Uniqueness

The presence of fluorine atoms in 3-(3,4-Difluorophenyl)-N-(2,4-dimethoxyphenyl)prop-2-enamide can significantly influence its chemical reactivity, biological activity, and physical properties compared to its analogs. Fluorine atoms can enhance metabolic stability, alter electronic properties, and improve binding affinity to biological targets.

Properties

CAS No.

821004-86-8

Molecular Formula

C17H15F2NO3

Molecular Weight

319.30 g/mol

IUPAC Name

3-(3,4-difluorophenyl)-N-(2,4-dimethoxyphenyl)prop-2-enamide

InChI

InChI=1S/C17H15F2NO3/c1-22-12-5-7-15(16(10-12)23-2)20-17(21)8-4-11-3-6-13(18)14(19)9-11/h3-10H,1-2H3,(H,20,21)

InChI Key

WEJVCYXZVAIGCY-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)NC(=O)C=CC2=CC(=C(C=C2)F)F)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.